Phenobutiodil

描述

准备方法

The synthesis of Phenobutiodil involves the iodination of phenoxybutanoic acid. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of iodine atoms into the phenyl ring . Industrial production methods may involve large-scale iodination processes with stringent control over reaction parameters to achieve high yields and purity .

化学反应分析

Phenobutiodil undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Antiepileptic Properties

Phenobutiodil has been examined for its efficacy in treating epilepsy. A study involving 2,455 patients in rural China demonstrated that this compound monotherapy could significantly reduce seizure frequency. Approximately 68% of patients experienced a reduction of at least 50% in seizure frequency after 12 months , and 72% maintained this reduction after 24 months of treatment . The study indicated that this compound was well tolerated with minimal adverse effects.

| Study Duration | Percentage Reduction in Seizure Frequency |

|---|---|

| 12 months | 68% |

| 24 months | 72% |

Neurodevelopmental Impact

Research has highlighted concerns regarding the neurodevelopmental effects of this compound when administered to newborns. A study on infant rats indicated that exposure to this compound could stunt neuronal growth and alter brain connectivity, raising questions about its safety in pediatric populations . This finding underscores the need for caution when considering this compound as a treatment option for infants.

Case Study 1: this compound in Status Epilepticus

A documented case of this compound overdose presented with status epilepticus, showcasing the compound's dual nature as both a therapeutic agent and a potential risk factor . The management involved supportive care and monitoring, emphasizing the importance of dosage regulation.

Case Study 2: Efficacy in Developing Countries

A systematic review of this compound’s use in developing countries confirmed its effectiveness against common epilepsies. The findings suggested that the drug remains a cost-effective option for epilepsy treatment, particularly where access to newer medications is limited .

作用机制

The mechanism of action of Phenobutiodil involves its interaction with iodine receptors and pathways in biological systems. The compound’s iodine atoms play a crucial role in its biological activity, influencing thyroid function and iodine metabolism . The molecular targets include thyroid hormone receptors and enzymes involved in iodine metabolism .

相似化合物的比较

Phenobutiodil is unique due to its specific iodine content and its applications in both veterinary medicine and scientific research. Similar compounds include:

Iodinated contrast agents: Used in medical imaging, such as iohexol and iopamidol.

Phenoxybutanoic acid derivatives: Compounds with similar structures but different substituents on the phenyl ring.

This compound stands out due to its specific iodine content and its versatility in various scientific and medical applications .

生物活性

Phenobutiodil, a compound often associated with the phenobarbital class of drugs, has garnered attention due to its potential biological activities. This article delves into the mechanisms of action, pharmacokinetics, and relevant case studies that illustrate its effects in clinical settings.

This compound primarily acts on the central nervous system (CNS) by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This action is similar to that of other barbiturates, where the compound increases the duration that chloride channels remain open when GABA binds to its receptor. The resulting hyperpolarization of neuronal membranes raises the threshold for action potentials, thereby producing a sedative effect and reducing seizure activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic efficacy and safety profile. The key pharmacokinetic parameters include:

- Absorption : this compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 30 minutes to 1 hour.

- Distribution : The compound is widely distributed throughout body tissues and fluids.

- Metabolism : It undergoes hepatic metabolism, primarily through conjugation and oxidation processes involving cytochrome P450 enzymes.

- Excretion : Metabolites are excreted via urine, necessitating monitoring in patients with renal impairment .

Case Studies and Clinical Findings

Several studies have highlighted the efficacy of this compound in various clinical scenarios:

-

Seizure Management :

- A study investigated this compound's effectiveness as an anticonvulsant in a model of organophosphate-induced seizures. Administered at doses ranging from 30 to 100 mg/kg, this compound demonstrated a dose-dependent reduction in seizure activity, with complete seizure termination observed at higher doses. However, higher doses also correlated with increased adverse effects, including sedation and potential respiratory depression .

-

Comparative Efficacy :

- In a comparative analysis involving other anticonvulsants, this compound was found to be effective in managing refractory status epilepticus (SE). The study reported significant neuroprotection at doses of 100 mg/kg, highlighting its potential utility in acute seizure management while also noting the risk of rebound seizures upon cessation .

- Adverse Effects :

Summary Table of Biological Activity

| Parameter | Details |

|---|---|

| Mechanism | Enhances GABA activity; increases chloride channel duration |

| Absorption | Rapid; peak plasma concentration at 30 min - 1 hour |

| Distribution | Widely distributed across tissues |

| Metabolism | Hepatic; involves cytochrome P450 enzymes |

| Efficacy in Seizures | Dose-dependent; effective in refractory status epilepticus |

| Adverse Effects | Sedation, respiratory depression, potential for overdose |

属性

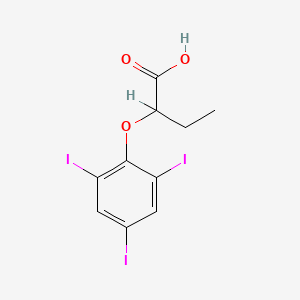

IUPAC Name |

2-(2,4,6-triiodophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9I3O3/c1-2-8(10(14)15)16-9-6(12)3-5(11)4-7(9)13/h3-4,8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAGDYWTCWDKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9I3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862188 | |

| Record name | 2-(2,4,6-Triiodophenoxy)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-24-5 | |

| Record name | 2-(2,4,6-Triiodophenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenobutiodil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4,6-Triiodophenoxy)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenobutiodil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOBUTIODIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67F5J7GUUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。